BenchChemオンラインストアへようこそ!

N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide

Kinase Inhibitor Medicinal Chemistry Structure-Activity Relationship

This specific N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide features a direct N-linkage, eliminating the methylene spacer of its closest analog (CAS 2034227-37-5). This structural distinction critically alters kinase hinge-region hydrogen bonding and selectivity, making it an essential SAR probe for Chk2/Lck inhibitor optimization. The 6-ethoxy substituent enhances lipophilicity and predicted cell permeability relative to hydroxy variants, directly impacting intracellular target engagement. Substituting with a generic benzimidazole-pyrimidine conjugate is unreliable; only this specific linkage and substitution pattern recapitulates the unique binding mode required for rigorous kinase profiling or chemical biology studies.

Molecular Formula C14H13N5O2
Molecular Weight 283.291
CAS No. 2034249-86-8
Cat. No. B2495854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide
CAS2034249-86-8
Molecular FormulaC14H13N5O2
Molecular Weight283.291
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H13N5O2/c1-2-21-12-7-11(15-8-16-12)13(20)19-14-17-9-5-3-4-6-10(9)18-14/h3-8H,2H2,1H3,(H2,17,18,19,20)
InChIKeyNIYZIMQUWWTTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034249-86-8): A Benzimidazole-Pyrimidine Conjugate for Kinase-Targeted Research


N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034249-86-8) is a synthetic heterocyclic small molecule combining a benzimidazole core with a 6-ethoxypyrimidine-4-carboxamide moiety (molecular formula C₁₄H₁₃N₅O₂, molecular weight 283.29) . This compound belongs to the broader class of 2-benzimidazole substituted pyrimidines, a scaffold extensively characterized as a kinase inhibitor pharmacophore targeting a range of kinases including Lck, CDK2, and Chk2 [1]. The direct N-linkage between the benzimidazole 2-position and the pyrimidine carboxamide, combined with the 6-ethoxy substituent, distinguishes it from closely related analogs and positions it as a building block for developing selective kinase probes.

Why N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide Cannot Be Replaced by a Generic Benzimidazole-Pyrimidine Analog


In-class substitution is highly unreliable for benzimidazole-pyrimidine conjugates because minor structural modifications produce profound shifts in kinase selectivity and cellular potency. Published structure-activity relationship (SAR) studies on pyrimidine-benzimidazole conjugates demonstrate that the nature of the linker and substituents directly dictates Chk2 inhibitory potency, with IC₅₀ values spanning over an order of magnitude (5.56 nM to 46.20 nM) within the same series [1]. The compound N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide features a direct N-linkage and a specific 6-ethoxy substituent, structural features that depart from the more common methylene-linked or hydroxy-substituted analogs. These precise structural elements are predicted to alter hydrogen-bonding networks with the kinase hinge region and influence the orientation of the benzimidazole ring within the ATP-binding pocket, directly affecting target engagement and off-target profiles. A generic replacement cannot be assumed to recapitulate the same binding mode or selectivity fingerprint without explicit comparative biochemical data.

Quantitative Differentiation Evidence for N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide Relative to Closest Analogs


Structural Differentiation: Direct N-Linkage Versus Methylene-Linked Analog

The target compound features a direct N-linkage between the benzimidazole 2-position and the pyrimidine carboxamide, contrasting with the closest cataloged analog N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034227-37-5), which inserts a methylene spacer . This difference eliminates a rotational degree of freedom and alters the distance between the two heterocyclic rings, which is a critical determinant of kinase binding conformation. In the broader pyrimidine-benzimidazole conjugate class, linker length and connectivity have been shown to modulate Chk2 IC₅₀ values from 5.56 nM to 46.20 nM, representing an 8.3-fold potency range driven solely by structural variations around the linkage region [1]. Direct comparative biochemical data for these two specific compounds is not publicly available at this time.

Kinase Inhibitor Medicinal Chemistry Structure-Activity Relationship

Substituent Differentiation: 6-Ethoxy Versus 6-Hydroxy Analog for Kinase Hinge Binding

The 6-ethoxy substituent on the pyrimidine ring of the target compound provides a distinct hydrogen-bond acceptor profile compared to the 6-hydroxy analog N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide . In imidazole pyrimidine amide CDK inhibitors, the nature of the pyrimidine substituent has been shown to critically modulate CDK2 inhibitory potency, with optimized analogs achieving low nanomolar activity and co-crystallization confirming direct hinge-region contacts [1]. The ethoxy group increases lipophilicity (estimated contribution to calculated logP) relative to the hydroxy analog, which may influence membrane permeability and intracellular target engagement. Direct comparative IC₅₀ values between the ethoxy and hydroxy variants have not been reported in the public domain for this specific scaffold.

Kinase Inhibitor Design Hinge-Binding Motif Structure-Activity Relationship

Kinase Profiling Potential: Class-Level Activity Against Chk2 as a Representative Kinase Target

While direct Chk2 inhibition data for the target compound is not yet published, the pyrimidine-benzimidazole conjugate class to which it belongs has been systematically evaluated against Chk2. Twelve pyrimidine-benzimidazole conjugates synthesized and tested by Galal et al. (2018) exhibited Chk2 IC₅₀ values ranging from 5.56 nM to 46.20 nM, a span of 8.3-fold, demonstrating that subtle structural modifications within this scaffold produce large potency differences [1]. The most potent compounds in the series additionally showed MCF-7 cell growth inhibition (IG₅₀ = 6.6–24.9 μM) and synergistic potentiation of cisplatin and doxorubicin [1]. The target compound, with its unique direct N-linkage and 6-ethoxy substitution pattern, occupies a distinct and untested position within this pharmacophore space. Experimental determination of its Chk2 IC₅₀ relative to the published series would quantify its differentiation.

Checkpoint Kinase 2 Chk2 Inhibitor Cancer Chemotherapy

Lck Kinase Inhibition: Evidence from the 2-Benzimidazole Substituted Pyrimidine Pharmacophore

A related class of 2-benzimidazole substituted pyrimidines has been characterized as low nanomolar inhibitors of Lck kinase, with co-crystallization of a representative analog bound to Hck (a structurally related Src family kinase) confirming the binding mode . The target compound shares the core 2-benzimidazole-pyrimidine pharmacophore but differs in the attachment point (direct N-linkage vs. varied substitution patterns in the published series). The published Lck inhibitor series achieved potency through specific interactions between the benzimidazole NH and the kinase hinge region, combined with pyrimidine substituent contacts in the solvent-exposed region . The target compound's 6-ethoxy substituent may differentially influence Lck vs. off-target Src family kinase selectivity compared to published analogs, though head-to-head data is absent.

Lymphocyte Specific Kinase Lck Inhibitor Immunology

Recommended Application Scenarios for N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide Based on Structural and Class-Level Evidence


Kinase Selectivity Profiling: Chk2 and Lck Inhibitor Screening Panels

This compound is ideally suited for inclusion in focused kinase inhibitor screening panels targeting Chk2 and Lck. Class-level evidence demonstrates that pyrimidine-benzimidazole conjugates achieve low nanomolar potency against Chk2 (IC₅₀ = 5.56–46.20 nM) [1] and Lck . The compound's distinct direct N-linkage and 6-ethoxy substitution pattern provide a structural departure from published analogs, making it a valuable probe for exploring how linker geometry and substituent lipophilicity affect kinase selectivity within the same scaffold family.

Structure-Activity Relationship (SAR) Expansion of the 2-Benzimidazole Pyrimidine Pharmacophore

For medicinal chemistry teams optimizing kinase inhibitors, this compound serves as a key SAR tool to interrogate the consequence of eliminating the methylene spacer present in the closest analog (CAS 2034227-37-5) [1]. Systematic comparison of biochemical activity between the direct-linked and methylene-linked variants can reveal the optimal linker geometry for target engagement against a panel of kinases, informing lead optimization campaigns.

Chemical Biology Probe for T-Cell Signaling and Oncology Target Validation

Given the established role of benzimidazole-pyrimidine conjugates as Lck and Chk2 inhibitors [1], this compound can be deployed as a chemical biology probe in cellular assays investigating T-cell receptor signaling (Lck-dependent) or DNA damage checkpoint responses (Chk2-dependent). Its 6-ethoxy substituent, which enhances lipophilicity relative to hydroxy analogs, may confer improved cell permeability, facilitating intracellular target engagement studies.

Synthetic Building Block for Diversified Kinase-Focused Compound Libraries

The compound's bifunctional nature—a benzimidazole NH capable of further derivatization and a pyrimidine carboxamide with a modifiable ethoxy group—positions it as a versatile building block for constructing diversified kinase-focused libraries. The pyrimidine-benzimidazole scaffold is privileged for kinase inhibition, and the specific substitution pattern of this compound offers a distinct starting point for parallel synthesis efforts aimed at exploring novel chemical space around the ATP-binding site [1].

Quote Request

Request a Quote for N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.